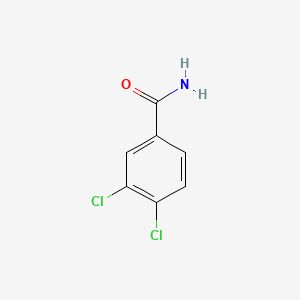

3,4-Dichlorobenzamide

Vue d'ensemble

Description

3,4-Dichlorobenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a benzene ring substituted with two chlorine atoms and an amide group. While the provided papers do not directly discuss 3,4-dichlorobenzamide, they do provide insights into related compounds and their properties, which can be informative for understanding the chemical behavior and applications of dichlorobenzamides in general.

Synthesis Analysis

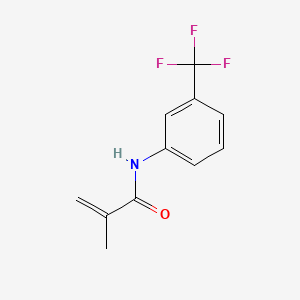

The synthesis of dichlorobenzamide derivatives is well-documented in the literature. For instance, the synthesis of various dichlorobenzamide compounds from reactions of arylamine compounds with dichlorobenzoyl chloride is reported, yielding products in good yields . Additionally, the use of N-chlorobenzamides in cobalt(III)-catalyzed [4 + 2] annulation reactions with substituted alkenes and maleimides to produce pharmaceutically relevant compounds is described . These methods demonstrate the versatility of dichlorobenzamides as intermediates in organic synthesis.

Molecular Structure Analysis

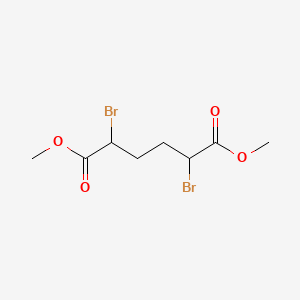

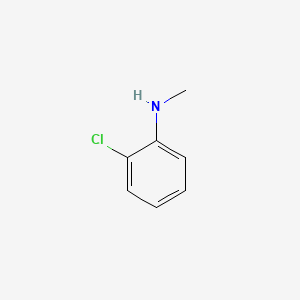

The molecular structure of dichlorobenzamide derivatives has been studied using various analytical techniques. For example, the crystal structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide were determined by X-ray crystallography, revealing their geometric parameters and confirming their molecular conformations . Similarly, the molecular structure of a related compound, methyl 2-(3-chlorobenzamido)benzoate, was analyzed, showing that the chlorobenzamide and benzoate units are almost co-planar .

Chemical Reactions Analysis

The reactivity of N-chlorobenzamides in chemical reactions has been explored, particularly in the context of cobalt(III)-catalyzed annulation reactions. These reactions proceed under mild conditions and are compatible with a variety of functional groups, leading to the formation of complex structures that are featured in biologically active molecules . The retention of functional groups such as sulfonyl, carbonate, and amide in the final products highlights the potential for further functionalization and the synthesis of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzamide derivatives can be inferred from studies on related compounds. For instance, the physicochemical properties of a series of monochlorobenzamides were reported, including comprehensive studies of their crystal structures and interaction environments . These studies provide insights into the intermolecular interactions and stability of benzamide derivatives. Additionally, the electronic and excited state properties of a related compound were investigated using density functional theory, which can be relevant for understanding the reactivity and potential applications of dichlorobenzamides .

Applications De Recherche Scientifique

Molecular Structure and Spectroscopy

Research on 2,6-dichlorobenzamide, a related compound to 3,4-dichlorobenzamide, has focused on its molecular structure and spectroscopy. Studies have analyzed the FT-IR and FT-Raman spectra of this compound, providing insights into its most stable structure, vibrational spectra, and molecular electrostatic potential. This research is crucial for understanding the physical and chemical properties of 3,4-dichlorobenzamide, which can be applied in various scientific fields, such as material science and environmental chemistry (Tao et al., 2016).

Synthesis and Crystal Structures

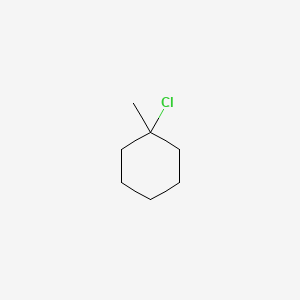

The synthesis of dichlorobenzamide derivatives, including 3,5-dichlorobenzamide, has been extensively studied. These derivatives are produced through reactions involving dichlorobenzoyl chloride and arylamine compounds. The crystal structures of these compounds provide valuable information for understanding their chemical behavior and potential applications in various scientific fields, such as pharmaceuticals and agrochemicals (Zhang et al., 2020).

Propriétés

IUPAC Name |

3,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURBWYCGQQXTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181207 | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorobenzamide | |

CAS RN |

2670-38-4 | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2670-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

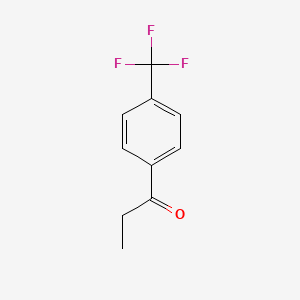

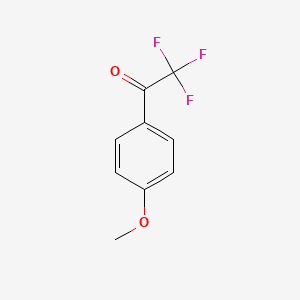

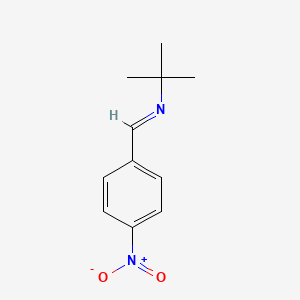

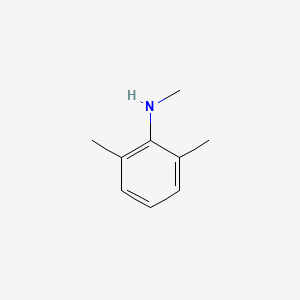

Feasible Synthetic Routes

Q & A

A: Research suggests that certain asymmetric N,N-dialkyl-3,4-dichlorobenzamides exhibit phytotoxic activity, potentially acting as herbicides. Specifically, compounds with a sec-butyl, 1-methylbutyl, or 1-ethylpropyl group, along with a strategically chosen second substituent on the N-amide, showed selective phytotoxicity towards weed species like Echinochloa and Setaria. [] Further research is needed to optimize these compounds for efficacy and safety in agricultural settings.

A: Studies exploring the structure-activity relationship (SAR) of N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) and N-(allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04) revealed promising results against human breast cancer cell line (T47D). [] While the exact mechanism is still under investigation, molecular docking simulations suggest that these compounds might interact with the Epidermal Growth Factor Receptor (EGFR), a key protein involved in cancer cell growth and proliferation. The presence of chlorine atoms and the specific thiourea moiety in BATU-02 and BATU-04 appear crucial for their enhanced activity compared to the reference drug 5-fluorouracil. []

A: Research indicates that incorporating thianthrene units, synthesized from 3,4-Dichlorobenzamide, into polyamides can enhance their solubility compared to analogous poly(thioether amide)s. [] These thianthrene-based polyamides exhibited good thermal stability, making them potentially suitable for applications requiring durability at elevated temperatures. []

A: While promising, the research on 3,4-Dichlorobenzamide derivatives is still in its early stages. One challenge is the potential for antimicrobial resistance. [] Developing strategies to mitigate resistance development will be crucial for long-term therapeutic success. Additionally, thorough toxicological studies are necessary to understand the safety profile and potential long-term effects of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)